molecular formula C13H17N3OS2 B2599430 5,6-Dimethyl-2-(morpholin-4-ylmethyl)thieno[2,3-d]pyrimidine-4-thiol CAS No. 730976-46-2

5,6-Dimethyl-2-(morpholin-4-ylmethyl)thieno[2,3-d]pyrimidine-4-thiol

Cat. No.: B2599430
CAS No.: 730976-46-2
M. Wt: 295.42
InChI Key: AWIUQIRPZYJWRB-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-(morpholin-4-ylmethyl)thieno[2,3-d]pyrimidine-4-thiol is a heterocyclic compound with a unique structure that combines a thieno[2,3-d]pyrimidine core with a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-2-(morpholin-4-ylmethyl)thieno[2,3-d]pyrimidine-4-thiol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step often involves the cyclization of a suitable thiophene derivative with a pyrimidine precursor under acidic or basic conditions.

    Introduction of the Morpholine Moiety: The morpholine group is introduced via nucleophilic substitution reactions, where a halogenated intermediate reacts with morpholine.

    Thiol Group Addition: The thiol group is typically introduced through thiolation reactions, often using thiourea or similar reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2-(morpholin-4-ylmethyl)thieno[2,3-d]pyrimidine-4-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can target the pyrimidine ring or the thiol group, leading to different reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the morpholine or thiol sites.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated intermediates and nucleophiles such as amines or alcohols under appropriate conditions.

Major Products

    Oxidation Products: Disulfides, sulfonic acids.

    Reduction Products: Reduced pyrimidine derivatives.

    Substitution Products: Various substituted thieno[2,3-d]pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 5,6-Dimethyl-2-(morpholin-4-ylmethyl)thieno[2,3-d]pyrimidine-4-thiol is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a promising candidate for treating various diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-2-(morpholin-4-ylmethyl)thieno[2,3-d]pyrimidine-4-thiol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Morpholine-Containing Compounds: Molecules that include the morpholine moiety but differ in other structural aspects.

Uniqueness

5,6-Dimethyl-2-(morpholin-4-ylmethyl)thieno[2,3-d]pyrimidine-4-thiol is unique due to its specific combination of functional groups and structural features

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

5,6-dimethyl-2-(morpholin-4-ylmethyl)-3H-thieno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS2/c1-8-9(2)19-13-11(8)12(18)14-10(15-13)7-16-3-5-17-6-4-16/h3-7H2,1-2H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIUQIRPZYJWRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=S)NC(=N2)CN3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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